The synthesis of (R)-JNJ-31020028 involves several steps, beginning from commercially available starting materials. Initial synthesis routes were derived from (S)-(+)-mandelic acid, leading to the construction of the core structure through various chemical transformations.
The molecular structure of (R)-JNJ-31020028 can be described by its complex arrangement that includes several functional groups contributing to its pharmacological activity:
The crystal structure of the Y2 receptor bound to (R)-JNJ-31020028 has been resolved at a resolution of 2.8 Å, providing insights into how this ligand interacts with the receptor at an atomic level . Key interactions involve hydrogen bonds and hydrophobic contacts with specific amino acid residues in helices V and VI of the receptor.
(R)-JNJ-31020028 undergoes various chemical reactions primarily related to its interaction with biological systems:
The mechanism of action for (R)-JNJ-31020028 involves its competitive antagonism at the Y2 receptor site:
(R)-JNJ-31020028 possesses several notable physical and chemical properties:
The potential applications of (R)-JNJ-31020028 are diverse, particularly in neuroscience and pharmacology:
The discovery of (R)-JNJ-31020028 emerged from systematic efforts to develop brain-penetrant, selective Y₂ receptor antagonists. Initial high-throughput screening (HTS) of compound libraries identified a biphenylpiperazine chemotype with moderate Y₂ affinity (IC₅₀ ~4 μM). Optimization focused on enhancing binding potency, metabolic stability, and blood-brain barrier permeability. Key strategies included:
Table 1: Key Design Modifications and Impact on Y₂ Binding Affinity
Structural Modification | Representative Compound | Human Y₂ IC₅₀ (nM) | Key Effect |
---|---|---|---|
Initial HTS hit (flexible linker) | Compound 9 | 4,000 | Baseline activity |
Constrained bicyclic linker | Analog 3 | 1,000 | 4-fold improvement |
Diethylamide substitution | JNJ-31020028 (racemic) | 8.6* | >100-fold improvement |
(R)-enantiomer refinement | (R)-JNJ-31020028 | 6.0 | 1.4-fold vs racemate |
Note: pIC₅₀ values converted to IC₅₀ (nM) for consistency [1] [9]
The synthesis of (R)-JNJ-31020028 leverages a chiral pool approach starting from commercially available (S)-(+)-mandelic acid, ensuring precise stereocontrol:
Table 2: Synthetic Route Optimization for Key Intermediate
Step | Reaction | Yield (%) | Stereochemical Outcome |
---|---|---|---|
Stereocenter generation | Appel reaction + SN₂ displacement | 78 | Inversion from (S)-mandelate to (R)-amine |
Chiral resolution | Preparative HPLC | 42 | >99% ee (R)-enantiomer |
Amide coupling | EDC/HOBt acylation | 91 | Retention of configuration |
Comprehensive SAR analysis of 23 biphenylpiperazine analogs identified critical structural determinants for Y₂ antagonism:
Crystallographic and mutagenesis studies reveal the structural basis for (R)-enantiomer preference:
Table 3: Enantiomeric Comparison of Key Pharmacological Properties
Parameter | (R)-JNJ-31020028 | (S)-JNJ-31020028 | Experimental Method |
---|---|---|---|
Human Y₂ pIC₅₀ | 8.07 ± 0.05 | 7.17 ± 0.08 | Radioligand binding [2] |
Rat Y₂ pIC₅₀ | 8.22 ± 0.06 | 7.21 ± 0.11 | Radioligand binding [4] |
Functional pKᴮ | 8.04 ± 0.13 | 6.98 ± 0.15 | Calcium mobilization [1] |
Brain penetration (Cₘₐₓ, μM) | 4.35 | 1.92 | Subcutaneous PK in rats [2] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: